2,2-Dimethoxy-1-phenylethanone
Overview
Description
2,2-Dimethoxy-1-phenylethanone is an organic compound with the molecular formula C10H12O3. It is a colorless liquid that is soluble in common organic solvents such as ethanol, chloroform, and n-hexane . This compound is often used as an intermediate in organic synthesis and has applications in various fields including laser chemistry, optics, materials science, and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethoxy-1-phenylethanone can be synthesized through the reaction of acetophenone and methyl iodide under alkaline conditions . Another method involves the reaction of benzil with dimethyl sulfate and alkali metal methylate in a nonpolar organic solvent such as xylene or cyclohexane, in the presence of catalysts like polyethylene glycol or crown ether .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The reaction is usually monitored by techniques such as thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1-phenylethanone undergoes various types of chemical reactions including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylethanones depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethoxy-1-phenylethanone is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials with specific optical properties
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1-phenylethanone involves its interaction with various molecular targets and pathways. It can act as a precursor to reactive intermediates that participate in further chemical reactions. The specific pathways depend on the type of reaction it undergoes, such as oxidation or reduction .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: Similar structure but lacks the methoxy groups.
Benzil: Contains two phenyl groups but lacks the methoxy groups.
Benzophenone: Contains two phenyl groups attached to a carbonyl group but lacks the methoxy groups.
Uniqueness
2,2-Dimethoxy-1-phenylethanone is unique due to the presence of two methoxy groups attached to the carbon adjacent to the phenyl ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2,2-dimethoxy-1-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBMZFHIYRDKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C1=CC=CC=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289873 | |
Record name | 2,2-dimethoxy-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6956-56-5 | |
Record name | NSC65053 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dimethoxy-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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